1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid is a complex organic compound with the molecular formula C21H21NO5 and a molecular weight of 367.40 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a hydroxyl group. It is primarily used in the field of organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, bases, and protecting groups to ensure the selective formation of the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis equipment to enhance yield and purity.
Chemical Reactions Analysis
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amine, which can then undergo further functionalization
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and bases like piperidine for Fmoc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid is primarily related to its role as a synthetic intermediate. The Fmoc group provides protection to the amine group during chemical reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar compounds to 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid include:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-2-carboxylic acid: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid: This compound has the hydroxyl group at the 4-position of the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in synthetic chemistry.
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid, commonly referred to as Fmoc-hydroxypiperidine carboxylic acid, is a synthetic compound notable for its applications in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective moiety in the synthesis of peptides, allowing for selective reactions while maintaining the integrity of the piperidine structure.
- Molecular Formula : C21H25NO5
- Molecular Weight : 373.44 g/mol
- IUPAC Name : (3S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-piperidinecarboxylic acid
- InChI Key : FINXGQXNIBNREL-AWEZNQCLSA-N
The primary biological activity of this compound is attributed to its role in peptide synthesis. The Fmoc group selectively protects the amine functionality of amino acids, facilitating the sequential addition of amino acids in peptide chains. The selective removal of the Fmoc group under mild basic conditions allows for the formation of desired peptides with high specificity and yield. This property is crucial for synthesizing biologically active peptides that can interact with various biological targets.
1. Enzyme Inhibition
Research indicates that derivatives of hydroxypiperidine carboxylic acids exhibit significant biological activity, particularly as enzyme inhibitors. For instance, compounds similar to Fmoc-hydroxypiperidine have been studied for their potential to inhibit glycogen phosphorylase, an enzyme implicated in glucose metabolism and diabetes management .
2. Peptide Synthesis
The Fmoc protecting group is extensively used in solid-phase peptide synthesis (SPPS), enhancing the efficiency and specificity of peptide assembly. The compound's structure allows it to serve as an effective building block in synthesizing complex peptides that can function as therapeutic agents in various diseases, including cancer and metabolic disorders .
3. Case Studies
Several studies have explored the biological implications of using Fmoc-hydroxypiperidine derivatives:
- Case Study 1 : A study demonstrated that a related compound exhibited potent inhibitory effects on cancer cell lines, showcasing its potential as a therapeutic agent against tumors with specific genetic mutations .
- Case Study 2 : Another research highlighted the compound's role in modulating protein interactions, which is critical for developing targeted therapies in oncology and other fields.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | Application |
---|---|---|---|
Fmoc-Hydroxypiperidine Carboxylic Acid | Fmoc group + Hydroxypiperidine | Enzyme inhibition (glycogen phosphorylase) | Peptide synthesis |
Fmoc-Amino Acids | Fmoc group + Amino acid residues | Peptide formation | Therapeutic peptides |
Hydroxypiperidine Derivatives | Hydroxypiperidine + Various substituents | Anticancer activity | Drug development |
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)21(26)10-5-11-22(13-21)20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18,26H,5,10-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITJORSMOALLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849869-52-8 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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